Cdk-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

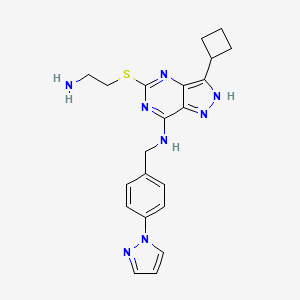

Molecular Formula |

C21H24N8S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

5-(2-aminoethylsulfanyl)-3-cyclobutyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2H-pyrazolo[4,3-d]pyrimidin-7-amine |

InChI |

InChI=1S/C21H24N8S/c22-9-12-30-21-25-18-17(15-3-1-4-15)27-28-19(18)20(26-21)23-13-14-5-7-16(8-6-14)29-11-2-10-24-29/h2,5-8,10-11,15H,1,3-4,9,12-13,22H2,(H,27,28)(H,23,25,26) |

InChI Key |

MJACTWDJXKRKAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C3C(=NN2)C(=NC(=N3)SCCN)NCC4=CC=C(C=C4)N5C=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Cdk-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk-IN-9, also known as CDK9-IN-9, is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 has emerged as a significant therapeutic target in oncology and other disease areas characterized by transcriptional dysregulation.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the P-TEFb Complex

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of CDK9.[3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which it forms with a regulatory cyclin partner, predominantly Cyclin T1.[2][4] The P-TEFb complex is a crucial component of the cellular machinery that governs the transition from abortive to productive transcription elongation by RNA Polymerase II (RNAP II).[1][2]

The process begins with the recruitment of RNAP II to the promoter of a gene. Soon after initiation, RNAP II often pauses, a state enforced by negative regulatory factors such as the Negative Elongation Factor (NELF) and DRB-Sensitivity Inducing Factor (DSIF).[1] The recruitment of the P-TEFb complex to this paused state is a critical checkpoint. CDK9, within the P-TEFb complex, phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAP II at the Serine 2 position.[3] This phosphorylation event leads to the dissociation of NELF and the conversion of DSIF into a positive elongation factor, thereby releasing the paused RNAP II and enabling productive transcription elongation to proceed.[3]

This compound, by inhibiting the kinase activity of CDK9, prevents the phosphorylation of the RNAP II CTD. This leads to a failure in the release of paused RNAP II, resulting in a global suppression of transcription, particularly of genes with short-lived mRNAs. Many of these genes encode for proteins critical for cancer cell survival, such as anti-apoptotic proteins (e.g., Mcl-1 and XIAP) and oncogenes (e.g., c-Myc).[1][2] The downregulation of these key survival proteins ultimately triggers apoptosis in cancer cells, highlighting the therapeutic potential of this compound.

Signaling Pathway

The following diagram illustrates the P-TEFb signaling pathway and the point of intervention by this compound.

Quantitative Data

| Kinase Target | IC50 (nM) | Reference |

| CDK9/Cyclin T1 | 1.8 | [3] |

| CDK2/Cyclin E | 155 | [3] |

Note: The selectivity of CDK9 inhibitors is a critical parameter, as off-target effects on other CDKs can lead to toxicity.[1] Further profiling of this compound against a broader panel of kinases is necessary for a complete understanding of its selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CDK9 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase-specific substrate (e.g., a peptide derived from the RNAP II CTD)

-

This compound (or other test inhibitor)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the CDK9/Cyclin T1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Western Blot for Downstream Effects

This assay is used to determine the effect of this compound on the phosphorylation of downstream targets and the expression of key proteins in cells.

Materials:

-

Cancer cell line (e.g., a leukemia or solid tumor line known to be sensitive to CDK9 inhibition)

-

This compound

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-c-Myc, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).

-

Harvest the cells and lyse them in cell lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation and expression levels.

Experimental Workflows

The following diagrams, generated using DOT language, illustrate the workflows for the described experimental protocols.

Conclusion

This compound is a potent inhibitor of CDK9, acting through the direct inhibition of the P-TEFb complex to suppress transcriptional elongation. This mechanism leads to the downregulation of key survival proteins in cancer cells, ultimately inducing apoptosis. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this compound and other CDK9 inhibitors. Further investigation into the broader kinase selectivity profile of this compound will be crucial for its continued development as a potential therapeutic agent.

References

- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 9 may as a novel target in downregulating the atherosclerosis inflammation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Cdk-IN-9: A Dual-Action Molecular Glue for Targeted Protein Degradation and Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cdk-IN-9 has emerged as a significant research tool in the field of targeted protein degradation and kinase inhibition. This pyrazolopyrimidine-based compound exhibits a dual mechanism of action, functioning as both a potent inhibitor of cyclin-dependent kinases (CDKs) and as a molecular glue that induces the degradation of Cyclin K. By promoting a novel protein-protein interaction between CDK12 and the E3 ubiquitin ligase substrate receptor DDB1, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key regulator of transcription. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: A Dual Threat

This compound, also identified as compound 24 in seminal research, operates through a sophisticated dual-action mechanism[1].

-

Kinase Inhibition: It directly inhibits the kinase activity of several CDKs through competitive binding at the ATP pocket. This inhibition leads to the dephosphorylation of key cellular proteins, such as the Retinoblastoma protein (Rb) and the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), ultimately inducing apoptosis[1].

-

Molecular Glue-Mediated Degradation: this compound acts as a molecular glue, inducing a ternary complex between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, marking it for degradation by the proteasome[1]. This degradation of Cyclin K further disrupts the transcriptional machinery.

This dual functionality makes this compound a powerful tool for studying the roles of both CDK activity and Cyclin K levels in cellular processes and disease.

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory and degradation activities.

Table 1: Kinase Inhibitory Activity of this compound [1]

| Kinase Target | IC50 (nM) |

| CDK2/E | 4 |

| CDK1/B | 18 |

| CDK7/H/MAT1 | 130 |

| CDK9/T1 | 10 |

Note: The complete kinase selectivity profile for this compound is not publicly available. The data presented here is based on the primary literature describing the compound.

Table 2: Cyclin K Degradation Activity of this compound [1]

| Cell Line | Concentration for Significant Degradation |

| MINO (Mantle Cell Lymphoma) | 5 nM (potent decrease) |

| MINO (Mantle Cell Lymphoma) | 50 nM (complete disappearance) |

Note: A formal DC50 (concentration for 50% degradation) value for Cyclin K degradation by this compound is not available in the public domain. The data reflects concentrations at which significant degradation was observed via Western Blot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Figure 1: this compound's dual mechanism of action.

Figure 2: Workflow for Cyclin K degradation analysis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on standard laboratory practices and information inferred from the primary literature.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a panel of cyclin-dependent kinases.

Materials:

-

Recombinant human CDK/Cyclin complexes (e.g., CDK2/E, CDK1/B, CDK7/H/MAT1, CDK9/T1)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase-specific peptide substrate

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

-

In a white-walled microplate, add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Prepare a kinase/substrate mixture in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each CDK/Cyclin pair.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at 30°C for 1 hour.

-

Equilibrate the plate to room temperature.

-

Add 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Cyclin K Degradation

Objective: To assess the dose-dependent degradation of Cyclin K in cells treated with this compound.

Materials:

-

MINO (mantle cell lymphoma) cell line or other suitable cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot transfer system (e.g., PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin K, anti-Actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed MINO cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0, 5, 50, 500, 5000 nM) for 2 hours. Include a DMSO-only vehicle control.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cyclin K antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an anti-actin antibody as a loading control.

-

Perform densitometry analysis to quantify the relative levels of Cyclin K, normalized to the loading control.

In Vivo Patient-Derived Xenograft (PDX) Study

Objective: To evaluate the in vivo efficacy of this compound in a patient-derived xenograft model of lymphoma.

Materials:

-

Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

-

Patient-derived lymphoma cells

-

This compound formulated for intraperitoneal (IP) injection

-

Vehicle control solution

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Protocol:

-

Implant patient-derived lymphoma cells subcutaneously into the flank of NSG mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound via IP injection at a specified dose and schedule (e.g., 0.1-10 mg/kg, once daily). The control group receives vehicle injections.

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Cyclin K levels, immunohistochemistry).

-

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound represents a valuable chemical probe for dissecting the intricate roles of CDK12 and Cyclin K in cellular signaling and transcription. Its dual mechanism of kinase inhibition and targeted protein degradation offers a unique advantage for therapeutic development, particularly in cancers that are dependent on CDK activity or susceptible to transcriptional dysregulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to further explore the potential of molecular glues as a novel therapeutic modality. Further studies are warranted to fully elucidate the complete kinase selectivity profile and to establish a precise DC50 for Cyclin K degradation to enable more quantitative comparisons with other molecular glue degraders.

References

Cdk-IN-9: A Molecular Glue for Targeted Cyclin K Degradation - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cdk-IN-9 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) that has emerged as a powerful tool for studying CDK biology and as a potential therapeutic agent. Beyond its traditional kinase inhibition, this compound functions as a "molecular glue," inducing the targeted degradation of cyclin K. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its biological effects.

Introduction to this compound and Cyclin K

Cyclin-dependent kinases are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and transcription.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. Cyclin K, in partnership with CDK12 and CDK13, is a key regulator of transcriptional elongation. The CDK12/cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for productive transcription of a specific subset of genes, including those involved in the DNA damage response (DDR).

This compound is a small molecule that not only inhibits the catalytic activity of certain CDKs but also uniquely hijacks the cell's ubiquitin-proteasome system to selectively eliminate cyclin K. This dual mechanism of action offers a novel therapeutic strategy for cancers dependent on the CDK12/cyclin K axis.

Mechanism of Action: A Molecular Glue Approach

This compound induces the degradation of cyclin K through a molecular glue mechanism. It facilitates the formation of a ternary complex between CDK12, the substrate-binding component of the CUL4-DDB1 E3 ubiquitin ligase complex (DDB1), and itself. This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.

A key aspect of this mechanism is its specificity. While this compound can inhibit multiple CDKs, it selectively induces the degradation of cyclin K by bridging the interaction between CDK12 and DDB1. A similar ternary complex is not efficiently formed with the closely related CDK9, highlighting the nuanced structure-activity relationship that governs this molecular glue activity.

Signaling Pathway of this compound-Induced Cyclin K Degradation

Caption: this compound mediated degradation of Cyclin K.

Quantitative Data

The following tables summarize the inhibitory and degradation activities of this compound and other relevant compounds.

Table 1: this compound Inhibitory Activity (IC50)

| Target | IC50 (nM) | Reference |

| CDK9 | 1.8 | [1] |

| CDK2 | 155 | [1] |

Table 2: Comparative IC50 Values of Selected CDK Inhibitors

| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK7 (nM) | CDK9 (nM) | Reference |

| Dinaciclib | 3 | 1 | - | 1 | - | 4 | [2] |

| Flavopiridol | 30 | 100 | 20 | - | 10 | 10 | [3] |

| AT7519 | 190 | 44 | 67 | 18 | - | <10 | [3] |

| Roniciclib | 5-25 | 5-25 | 5-25 | - | 5-25 | 5-25 | [2] |

Table 3: Cyclin K Degradation Activity (DC50) of Molecular Glues

| Compound | Cell Line | DC50 (nM) | Reference |

| CR8 | HEK293T | ~100-300 | [4] |

| HQ461 | A549 | ~50 | [5] |

Note: Specific DC50 values for this compound are not widely published. The data for CR8 and HQ461, which share a similar mechanism of action, are provided for context.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay

This protocol is to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well clear or opaque-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Reagent

-

Multichannel pipette

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

For the CellTiter-Glo® assay, equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions, mix, and incubate for 10 minutes to stabilize the luminescent signal.

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) and incubate until the formazan crystals are fully dissolved.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blotting for Cyclin K Degradation

This protocol is to visualize and quantify the degradation of cyclin K upon treatment with this compound.

Materials:

-

Cancer cell line

-

6-well tissue culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin K, anti-CDK12, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cyclin K overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop it using an ECL substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for CDK12 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software to determine the DC₅₀ (half-maximal degradation concentration).

Co-Immunoprecipitation (Co-IP) of CDK12 and DDB1

This protocol is to demonstrate the this compound-dependent interaction between CDK12 and DDB1.

Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation.

Materials:

-

Cancer cell line

-

This compound stock solution

-

Co-IP lysis buffer (non-denaturing)

-

Anti-CDK12 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-DDB1 and anti-CDK12 antibodies for Western blotting

-

Elution buffer

Procedure:

-

Treat cells with this compound or DMSO (vehicle control) for a short duration (e.g., 1-2 hours).

-

Lyse the cells in a non-denaturing Co-IP buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-CDK12 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads extensively with Co-IP buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against DDB1 and CDK12. An increased amount of DDB1 in the this compound-treated sample compared to the control indicates an induced interaction.

In Vitro Ubiquitination Assay

This protocol is to reconstitute the this compound-induced ubiquitination of cyclin K in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant human CUL4-DDB1-RBX1 E3 ligase complex

-

Recombinant human CDK12/Cyclin K complex

-

Human ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

This compound stock solution

Procedure:

-

Set up the ubiquitination reaction mixture in a microcentrifuge tube containing the reaction buffer, ATP, ubiquitin, E1, E2, and the CUL4-DDB1-RBX1 E3 ligase.

-

Add the recombinant CDK12/Cyclin K complex to the reaction mixture.

-

Add this compound or DMSO (vehicle control) to the respective reaction tubes.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cyclin K antibody. A high-molecular-weight smear or ladder of bands in the this compound-treated lane indicates polyubiquitination of cyclin K.

Downstream Effects of Cyclin K Degradation

The this compound-induced degradation of cyclin K leads to the functional inactivation of the CDK12/cyclin K complex. This has several significant downstream consequences:

-

Reduced RNA Polymerase II Phosphorylation: The CDK12/cyclin K complex is a major kinase for phosphorylating serine 2 of the RNA polymerase II C-terminal domain (pSer2). Degradation of cyclin K leads to a marked decrease in RNAPII pSer2 levels, which impairs transcriptional elongation.[5]

-

Altered Gene Expression: The loss of CDK12/cyclin K function disproportionately affects the transcription of long genes and genes with complex intron-exon structures, many of which are involved in the DNA damage response (DDR), including BRCA1, FANCF, and ATR.[6]

-

Impaired DNA Damage Response: By downregulating key DDR genes, this compound-induced cyclin K degradation can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, offering a potential combination therapy strategy.

Conclusion

This compound represents a fascinating class of small molecules that go beyond simple enzyme inhibition. Its ability to act as a molecular glue to induce the targeted degradation of cyclin K provides a powerful tool for chemical biology and a promising avenue for cancer therapy. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and the broader field of targeted protein degradation. As our understanding of the structure-activity relationships of molecular glues deepens, the rational design of novel degraders with enhanced potency and selectivity will undoubtedly accelerate the development of this exciting therapeutic modality.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdk-IN-9 in Retinoblastoma Protein Dephosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) is a critical tumor suppressor, the function of which is tightly regulated by its phosphorylation state. Hyperphosphorylation of Rb by cyclin-dependent kinases (Cdks) leads to its inactivation and subsequent cell cycle progression, a process frequently dysregulated in cancer. Consequently, the inhibition of Cdks to promote Rb dephosphorylation and reactivation has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of Cdk-IN-9, a potent pyrazolo[4,3-d]pyrimidine-based inhibitor of Cdks, and its role in mediating the dephosphorylation of the retinoblastoma protein. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.

Introduction to Retinoblastoma Protein Regulation

The retinoblastoma protein is a key regulator of the G1/S checkpoint in the cell cycle. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry. The phosphorylation of Rb is a sequential process mediated by different Cdk-cyclin complexes. Initially, Cdk4/6-cyclin D complexes partially phosphorylate Rb, followed by further phosphorylation by Cdk2-cyclin E, leading to its hyperphosphorylated and inactive state. This releases E2F, allowing for cell cycle progression.

The reversible nature of Rb phosphorylation makes it an attractive target for therapeutic intervention. Inhibitors of Cdks can block the phosphorylation of Rb, leading to its dephosphorylation by cellular phosphatases, reactivation of its tumor-suppressor function, and ultimately, cell cycle arrest and apoptosis in cancer cells.

This compound: A Potent Inducer of Retinoblastoma Dephosphorylation

This compound (also known as compound 24) is a 3,5,7-substituted pyrazolo[4,3-d]pyrimidine that has been identified as a potent inhibitor of cyclin-dependent kinases, particularly Cdk2.[1] Its mechanism of action involves the competitive inhibition of the ATP-binding site of Cdks. Biochemical and cellular assays have demonstrated that this compound treatment leads to the dephosphorylation of the retinoblastoma protein, which is a key event in its induction of apoptosis.[1]

Quantitative Efficacy of this compound

The inhibitory activity of this compound against a panel of cyclin-dependent kinases has been characterized, highlighting its potency, particularly against Cdk2.

| Kinase Target | IC50 (nM) |

| Cdk2/cyclin E | 4 |

| Cdk1/cyclin B | - |

| Cdk4/cyclin D1 | - |

| Cdk5/p25 | - |

| Cdk7/cyclin H | - |

| Cdk9/cyclin T1 | - |

| Table 1: In vitro inhibitory activity of this compound against various cyclin-dependent kinases. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Data extracted from Jorda et al., 2022.[1] |

Signaling Pathway of this compound-Mediated Rb Dephosphorylation

This compound exerts its effect on Rb dephosphorylation by directly inhibiting the kinase activity of Cdk2. This disruption of the canonical Rb phosphorylation pathway allows protein phosphatases, such as Protein Phosphatase 1 (PP1), to dephosphorylate Rb, restoring its tumor-suppressive function.

References

The Role of CDK9 Inhibition in Apoptosis Induction: A Technical Guide

Executive Summary: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 facilitates the expression of essential genes, including those that promote cell survival and proliferation. Dysregulation of CDK9 activity is a hallmark of various malignancies, where it sustains the high transcriptional demand of cancer cells. This guide provides an in-depth analysis of the mechanism by which CDK9 inhibitors, exemplified by compounds like Cdk-IN-9, induce apoptosis. By blocking the phosphorylation of RNA Polymerase II, these inhibitors cause a rapid downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1 and the oncogene c-Myc. This disruption of pro-survival signaling shifts the cellular balance, triggering the intrinsic apoptotic cascade and leading to programmed cell death. This document details the underlying signaling pathways, presents quantitative data on the effects of CDK9 inhibition, outlines key experimental protocols, and discusses the therapeutic potential of targeting this pathway in cancer treatment.

Introduction to CDK9: The Engine of Transcriptional Elongation

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate essential cellular processes, including cell cycle progression and gene transcription.[1][2] CDK9 is classified as a transcriptional CDK, functioning distinctly from cell cycle-regulating CDKs like CDK1, 2, 4, and 6.[3] Its primary role is to control the elongation phase of transcription.

CDK9 partners with a regulatory cyclin, typically Cyclin T1, to form the active positive transcription elongation factor b (P-TEFb) complex.[4][5] The P-TEFb complex is recruited to gene promoters where it phosphorylates key substrates to release paused RNA Polymerase II (RNAP II), allowing transcription to proceed.[3][6] The primary target of CDK9 is the C-terminal domain (CTD) of the largest subunit of RNAP II, specifically at the Serine 2 (Ser2) and Serine 5 (Ser5) residues of its heptapeptide repeats.[2][4][5][7] This phosphorylation event is a critical checkpoint for the transition from transcriptional initiation to productive elongation.[2]

In many hematological and solid tumors, cancer cells become dependent on the continuous high-level expression of certain genes for their survival. These often include oncogenes and anti-apoptotic proteins whose mRNA and protein products are inherently unstable and have short half-lives. This dependency makes them particularly vulnerable to the inhibition of transcriptional machinery, positioning CDK9 as a compelling target for anti-cancer drug development.[3][6]

The Core Mechanism: Transcriptional Repression via CDK9 Inhibition

The primary mechanism by which CDK9 inhibitors like this compound induce apoptosis is through the suppression of global transcription, which disproportionately affects genes with short-lived transcripts.

-

Inhibition of P-TEFb Kinase Activity : CDK9 inhibitors are ATP-competitive small molecules that bind to the catalytic site of CDK9, preventing it from phosphorylating its substrates.[3]

-

Halted RNA Pol II Elongation : Without Ser2 phosphorylation by CDK9, RNAP II remains paused at the promoter-proximal region of genes, leading to a failure of transcriptional elongation.[4][8]

-

Depletion of Anti-Apoptotic Proteins : This transcriptional arrest leads to a rapid decline in the cellular levels of proteins with high turnover rates. Key among these are:

-

Myeloid cell leukemia-1 (Mcl-1) : An anti-apoptotic member of the Bcl-2 family that is essential for the survival of many cancer cells. Its depletion is a primary trigger for apoptosis following CDK9 inhibition.[4][9]

-

c-Myc : A potent oncogene that drives cell proliferation and metabolism. CDK9 inhibition leads to a marked downregulation of c-Myc, contributing to both cell cycle arrest and apoptosis.[2][4][7]

-

c-FLIP : An inhibitor of the extrinsic apoptosis pathway. Its downregulation by CDK9 inhibitors can sensitize cells to death receptor-mediated apoptosis.[8]

-

By cutting off the supply of these critical survival proteins, CDK9 inhibitors effectively dismantle the protective mechanisms that allow cancer cells to evade apoptosis.

Caption: Mechanism of this compound-induced transcriptional repression.

Triggering the Intrinsic Apoptotic Cascade

The depletion of Mcl-1 is a pivotal event that directly initiates the intrinsic (or mitochondrial) pathway of apoptosis.

-

Activation of BAX/BAK : Mcl-1 normally sequesters pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK. When Mcl-1 levels fall, BIM is released, leading to the activation and oligomerization of BAX and BAK at the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX/BAK form pores in the mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

-

Execution Phase : Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases dismantle the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4][5]

The appearance of cleaved caspase-3 and cleaved PARP are therefore reliable biochemical markers for apoptosis induced by CDK9 inhibition.[4][5][7]

Caption: Downstream signaling cascade leading to apoptosis.

Quantitative Data on CDK9 Inhibition

The efficacy of CDK9 inhibitors has been quantified across various cancer cell lines. The data consistently show potent anti-proliferative and pro-apoptotic effects.

Table 1: IC50 Values of CDK9 Inhibitor SNS-032 in B-ALL Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit cell viability by 50% after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| NALM6 | B-cell Acute Lymphoblastic Leukemia | 200 | [7] |

| REH | B-cell Acute Lymphoblastic Leukemia | 200 | [7] |

| SEM | B-cell Acute Lymphoblastic Leukemia | 350 | [7] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 250 | [7] |

Table 2: Modulation of Key Apoptosis-Related Proteins by CDK9 Inhibitors This table outlines the observed changes in the expression of key proteins following treatment with a CDK9 inhibitor.

| Protein | Function | Effect of CDK9 Inhibition | Citation |

| Mcl-1 | Anti-Apoptotic | Downregulated | [4][8][9] |

| c-Myc | Oncogene, Pro-Proliferative | Downregulated | [4][5][7] |

| c-FLIP | Anti-Apoptotic | Downregulated | [8] |

| Bcl-2 | Anti-Apoptotic | Downregulated | [7] |

| Cleaved Caspase-3 | Pro-Apoptotic (Active form) | Upregulated | [4][5][7] |

| Cleaved PARP | Apoptosis Marker | Upregulated | [4][5] |

| p-RNAP II (Ser2) | Transcriptional Elongation | Downregulated | [4][5] |

Key Experimental Protocols

Verifying the pro-apoptotic activity of a CDK9 inhibitor involves a series of standard molecular and cell biology techniques.

5.1 Cell Viability and Proliferation Assay

-

Objective : To determine the effect of the inhibitor on cell proliferation and calculate IC50 values.

-

Method (EdU Staining) :

-

Cell Seeding : Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treatment : Treat cells with a gradient concentration of the CDK9 inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).

-

EdU Labeling : Add 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium for the final 2-4 hours of incubation. EdU is incorporated into newly synthesized DNA.

-

Fixation and Permeabilization : Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent-based solution (e.g., 0.5% Triton X-100).

-

Click-iT Reaction : Add a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) that reacts with the alkyne group of the incorporated EdU.

-

DNA Staining : Counterstain all cell nuclei with a DNA dye like Hoechst 33342 or DAPI.

-

Analysis : Image the plate using a high-content imager or fluorescence microscope. The percentage of proliferating cells is calculated as (EdU-positive nuclei / Total nuclei) * 100.

-

5.2 Apoptosis Assay (Annexin V & Propidium Iodide Staining)

-

Objective : To quantify the percentage of cells undergoing apoptosis.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10][11]

-

Method :

-

Cell Culture and Treatment : Culture 1-5 x 10^5 cells and induce apoptosis using the CDK9 inhibitor. Include a negative (vehicle-treated) control.[11]

-

Cell Harvesting : Collect both adherent and suspension cells. Centrifuge the cell suspension to pellet the cells.[10][11]

-

Washing : Wash the cells once with cold 1X PBS.[11]

-

Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

-

Staining : Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI staining solution to the cell suspension.[11]

-

Incubation : Incubate the cells for 15-20 minutes at room temperature, protected from light.[11]

-

Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[11]

-

Live cells : Annexin V-negative / PI-negative.

-

Early apoptotic cells : Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive / PI-positive.

-

-

5.3 Western Blotting for Protein Expression

-

Objective : To detect changes in the expression levels of key apoptosis-related proteins.

-

Method :

-

Protein Extraction : Treat cells with the CDK9 inhibitor for the desired time, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration in the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., Mcl-1, c-Myc, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Analysis : Quantify band intensities relative to the loading control to determine changes in protein expression.

-

Caption: Workflow for assessing this compound-induced apoptosis.

Conclusion and Therapeutic Outlook

The inhibition of CDK9 represents a powerful strategy for inducing apoptosis in cancer cells. By targeting the fundamental process of transcriptional elongation, inhibitors like this compound effectively shut down the production of critical survival proteins, leading to cell death. The rapid downregulation of Mcl-1 and c-Myc is a key driver of this pro-apoptotic activity. The compelling preclinical data, demonstrating potent cell killing across various tumor types, including leukemias and solid tumors, underscores the therapeutic potential of this approach.[8][9][12] Future research will likely focus on developing more selective CDK9 inhibitors to minimize off-target effects, exploring combination therapies to overcome resistance, and identifying patient populations most likely to benefit from this targeted strategy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma | IRVA [htlv.net]

- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. bio-techne.com [bio-techne.com]

- 12. researchgate.net [researchgate.net]

Cdk-IN-9: A Dual-Mechanism Inhibitor and Molecular Glue Targeting Cyclin-Dependent Kinases

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-9 has emerged as a potent small molecule with a novel dual mechanism of action, functioning as both a direct inhibitor of cyclin-dependent kinases (CDKs) and as a molecular glue that induces the targeted degradation of cyclin K. This technical guide provides a comprehensive overview of the target protein binding profile of this compound, details the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways it modulates. The quantitative binding data, detailed protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Target Protein Binding and Selectivity

This compound, also referred to as compound 24 in seminal literature, demonstrates potent inhibitory activity against several members of the cyclin-dependent kinase family. Its primary mechanism of action involves competitive binding to the ATP pocket of these kinases. The inhibitory potency of this compound has been quantified across a panel of CDKs, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Protein | IC50 (nM) |

| CDK2/cyclin E | 4 |

| CDK1/cyclin B | 28 |

| CDK5/p25 | 35 |

| CDK7/cyclin H | 130 |

| CDK9/cyclin T1 | 65 |

| Data sourced from Jorda et al., J Med Chem, 2022.[1] |

As the data indicates, this compound is a particularly potent inhibitor of CDK2/cyclin E.[1] Beyond direct inhibition, this compound exhibits a unique molecular glue activity, inducing the proteasome-dependent degradation of cyclin K. This is achieved by promoting an interaction between CDK12 and the DDB1 E3 ubiquitin ligase component, leading to the ubiquitination and subsequent degradation of cyclin K.[1][2]

Experimental Protocols

The characterization of this compound's binding affinity and mechanism of action relies on a combination of biochemical and cellular assays. The following sections provide an overview of the key experimental methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cyclin-dependent kinases.

Methodology: A common method for assessing kinase inhibition is a fluorescence-based immunoassay.

-

Reagents and Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T1)

-

Kinase substrate (e.g., a peptide or protein substrate like histone H1 or a specific peptide substrate)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection antibody (e.g., a phospho-specific antibody that recognizes the phosphorylated substrate)

-

Fluorescently labeled secondary antibody

-

Microplate reader capable of detecting fluorescence.

-

-

Procedure: a. Prepare serial dilutions of this compound in the kinase reaction buffer. b. In a microplate, add the kinase, the substrate, and the diluted this compound. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate. g. Wash the plate to remove unbound antibody. h. Add the fluorescently labeled secondary antibody and incubate. i. Wash the plate to remove unbound secondary antibody. j. Measure the fluorescence intensity in each well using a microplate reader. k. Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cyclin K Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to induce the degradation of cyclin K in cells.

Methodology: Western blotting is a standard technique to detect changes in protein levels.

-

Reagents and Materials:

-

Cancer cell line (e.g., a lymphoma cell line)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cyclin K, CDK12, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection.

-

-

Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours). In a separate control group, pre-treat cells with a proteasome inhibitor before adding this compound to confirm proteasome-dependent degradation. c. Harvest the cells and lyse them in lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. f. Separate the proteins by SDS-PAGE. g. Transfer the separated proteins to a nitrocellulose or PVDF membrane. h. Block the membrane with blocking buffer to prevent non-specific antibody binding. i. Incubate the membrane with the primary antibody against cyclin K overnight at 4°C. j. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. k. Detect the protein bands using a chemiluminescent substrate and an imaging system. l. Strip the membrane and re-probe with antibodies against CDK12 and a loading control to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in cell cycle control and transcription.

Inhibition of Cell Cycle Progression via Retinoblastoma Protein Dephosphorylation

CDK2/cyclin E is a critical kinase that promotes the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By potently inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby blocking cell cycle progression and inducing apoptosis.[1]

Induction of Cyclin K Degradation via Molecular Glue Mechanism

This compound acts as a molecular glue, inducing a novel protein-protein interaction between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This ternary complex formation brings cyclin K, the regulatory partner of CDK12, into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome. The degradation of cyclin K disrupts the function of the CDK12/cyclin K complex, which is involved in regulating transcriptional elongation.[1][2]

References

Cdk-IN-9: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk-IN-9 has emerged as a significant chemical probe in the study of cyclin-dependent kinases (CDKs) and their role in cellular processes, particularly in the context of cancer biology. However, the nomenclature "this compound" has been associated with at least two distinct small molecules with different primary targets and mechanisms of action, leading to some ambiguity in the scientific literature. This guide aims to provide a comprehensive overview of the known downstream signaling pathways affected by these compounds, presenting the available data, experimental methodologies, and visual representations to aid researchers in their understanding and application of this tool.

One described entity, which we will refer to as This compound (selective CDK9 inhibitor) , is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of 1.8 nM.[1] Its primary mechanism of action is the direct inhibition of the kinase activity of the P-TEFb complex (CDK9/cyclin T1), a crucial regulator of transcriptional elongation.

A second, more extensively characterized compound, also referred to as This compound (CDK2 inhibitor and molecular glue) , is a potent inhibitor of CDK2/Cyclin E (IC50 = 4 nM) that also exhibits a novel molecular glue function.[2][3][4][5] This compound induces the degradation of Cyclin K by promoting a novel protein-protein interaction between CDK12 and the E3 ubiquitin ligase substrate receptor DDB1.[2][4][5]

This guide will delineate the downstream signaling pathways associated with both of these activities, as they represent distinct and important mechanisms with significant implications for cellular function and therapeutic development.

Core Downstream Signaling Pathways

Inhibition of Transcriptional Elongation (via CDK9 Inhibition)

The primary and most direct downstream effect of this compound (as a selective CDK9 inhibitor) is the suppression of transcriptional elongation. CDK9, as the catalytic subunit of P-TEFb, phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II) at Serine 2 (Ser2). This phosphorylation event is critical for the release of paused Pol II from promoter-proximal regions, allowing it to transition into a productive elongation phase. This compound, by inhibiting CDK9, prevents this phosphorylation event, leading to an accumulation of paused Pol II and a global decrease in the transcription of a wide range of genes.

A key consequence of this transcriptional suppression is the rapid depletion of proteins with short half-lives, many of which are critical for cancer cell survival. This includes anti-apoptotic proteins such as Mcl-1 and the oncogenic transcription factor c-Myc.[6][7] The downregulation of these key survival proteins is a major contributor to the pro-apoptotic effects of CDK9 inhibition.

Signaling Pathway Diagram: Inhibition of Transcriptional Elongation by this compound

Caption: this compound inhibits P-TEFb, preventing RNA Pol II phosphorylation and leading to apoptosis.

Induction of Apoptosis through Cyclin K Degradation (via Molecular Glue Mechanism)

The dual-action this compound (CDK2 inhibitor and molecular glue) introduces a distinct and potent mechanism for inducing apoptosis. This compound acts as a "molecular glue" by stabilizing an interaction between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[2][4][5] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.

The degradation of Cyclin K effectively inactivates CDK12. CDK12 is a critical kinase that, similar to CDK9, phosphorylates the Ser2 residue of the RNA Pol II CTD, particularly for long and complex genes, including many involved in the DNA damage response (DDR). Therefore, the degradation of Cyclin K leads to a specific form of transcriptional repression, affecting a subset of genes crucial for maintaining genomic integrity. The loss of these DDR proteins sensitizes cells to DNA damage and can trigger apoptosis.

Furthermore, the direct inhibition of CDK2 by this compound contributes to cell cycle arrest and apoptosis. CDK2 is a key regulator of the G1/S and S phases of the cell cycle. Its inhibition leads to the dephosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 arrest and apoptosis.

The combined effect of Cyclin K degradation and CDK2 inhibition results in a potent anti-proliferative and pro-apoptotic response. This includes the activation of caspases 3, 7, and 9, and the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP.[2]

Signaling Pathway Diagram: Molecular Glue-Mediated Cyclin K Degradation and CDK2 Inhibition

Caption: this compound induces Cyclin K degradation via a molecular glue mechanism and inhibits CDK2, leading to apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| CDK9 | 1.8 | [1] |

| CDK2/Cyclin E | 4 | [2][3][4][5] |

| CDK2 | 155 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 4.4 | |

| HeLa-MaTu-ADR | Cervical Cancer | 5.3 | |

| NCI-H460 | Lung Cancer | 9.2 | |

| DU145 | Prostate Cancer | 4.5 | |

| Caco-2 | Colorectal Cancer | 8.4 | |

| B16F10 | Melanoma | 1.2 | |

| A2780 | Ovarian Cancer | 1.2 | |

| MOLM-13 | Acute Myeloid Leukemia | 2.0 |

Table 3: Cellular Effects of this compound

| Effect | Cell Line | Concentration | Time | Observation | Reference |

| Cyclin K Degradation | MINO | 5 nM | 2 h | Potent decrease in Cyclin K levels | [2] |

| Cyclin K Degradation | MINO | 50 nM | 2 h | Complete disappearance of Cyclin K | [2] |

| Apoptosis Induction | MINO | 2.5-40 nM | 24 h | Activation of caspases 3/7/9 | [2] |

| Downregulation of Anti-apoptotic Proteins | MINO | 2.5-40 nM | 24 h | Decreased levels of Mcl-1 and XIAP | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against specific cyclin-dependent kinases.

Materials:

-

Recombinant active CDK enzyme (e.g., CDK9/Cyclin T1, CDK2/Cyclin E)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a generic CDK substrate or a specific substrate for the kinase of interest)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram: In Vitro Kinase Assay

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To assess the effect of this compound on the expression levels of total and phosphorylated proteins (e.g., RNA Pol II, Rb, Mcl-1, XIAP, Cyclin K).

Materials:

-

Cell line of interest (e.g., MINO, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the proteins and phospho-proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the indicated times.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Caspase Activity Assay

Objective: To measure the activation of caspases (e.g., caspase-3, -7, -9) in response to this compound treatment as an indicator of apoptosis.

Materials:

-

Cell line of interest

-

This compound

-

Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or a similar fluorometric or colorimetric assay kit

-

96-well opaque-walled plates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time period.

-

Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

-

Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30-60 minutes).

-

Measure the luminescence or fluorescence using a plate reader.

-

The signal is proportional to the amount of active caspase in the sample. Express the results as fold-change relative to the vehicle-treated control.

Conclusion

This compound represents a powerful tool for investigating the roles of CDKs in transcription, cell cycle control, and apoptosis. The dual-action compound, with its ability to both inhibit CDK2 and induce the degradation of Cyclin K via a molecular glue mechanism, offers a unique opportunity to dissect complex cellular signaling networks. The selective CDK9 inhibitor variant provides a more focused means to study the direct consequences of P-TEFb inhibition. A clear understanding of the specific compound being used and its distinct downstream effects is crucial for the accurate interpretation of experimental results. This guide provides a foundational framework for researchers utilizing this compound, summarizing the key signaling pathways, quantitative data, and experimental methodologies to facilitate further investigation into the therapeutic potential of targeting these fundamental cellular processes.

References

- 1. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdk13 — TargetMol Chemicals [targetmol.com]

- 7. researchgate.net [researchgate.net]

The Structural Basis of Cdk-IN-9 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a critical target in oncology and other therapeutic areas. Its role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) makes it essential for the expression of short-lived anti-apoptotic proteins and oncogenes, such as MCL-1 and MYC. Consequently, the development of potent and selective CDK9 inhibitors is a major focus of modern drug discovery. This technical guide provides an in-depth overview of the structural basis of activity for CDK9 inhibitors, with a focus on the potent and selective inhibitor, CDK9-IN-9.

Cdk-IN-9: A Potent and Selective CDK9 Inhibitor

CDK9-IN-9 is a small molecule inhibitor that demonstrates high potency for CDK9. Its selectivity for CDK9 over other cyclin-dependent kinases, particularly the closely related CDK2, is a key characteristic that contributes to its therapeutic potential by minimizing off-target effects.

Quantitative Data on Inhibitory Activity

The inhibitory activity of CDK9-IN-9 and other representative selective CDK9 inhibitors is summarized in the table below. This data is crucial for comparing the potency and selectivity profiles of different compounds.

| Compound | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) | Reference |

| CDK9-IN-9 | 1.8 | 155 | ~86-fold | [1] |

| MC180295 | 5 | >110 | >22-fold | |

| NVP-2 | <0.514 | - | >700-fold vs DYRK1B | [2] |

| AZD4573 | <4 | - | High selectivity | |

| JSH-150 | 1 | - | High selectivity |

Note: Data for a broader kinase panel for CDK9-IN-9 is not publicly available. The table includes data for other well-characterized selective CDK9 inhibitors to provide context.

Structural Basis of Selective CDK9 Inhibition

The structural basis for the potent and selective inhibition of CDK9 by small molecules lies in the specific interactions formed within the ATP-binding pocket of the kinase. While a crystal structure of CDK9 in complex with CDK9-IN-9 is not publicly available, the structure of CDK9/cyclin T1 in complex with another selective inhibitor, MC180295 (PDB ID: 6W9E), provides significant insights into the binding mode of this class of inhibitors.

The CDK9 ATP-binding site is located at the interface between the N-terminal and C-terminal lobes of the kinase domain. Key features that contribute to inhibitor binding and selectivity include:

-

Hinge Region Interactions: Like most kinase inhibitors, selective CDK9 inhibitors form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.

-

Hydrophobic Pockets: The inhibitor scaffolds typically occupy nearby hydrophobic pockets, enhancing binding affinity.

-

Gatekeeper Residue: The nature of the gatekeeper residue in CDK9 allows for the design of inhibitors that can achieve selectivity over other kinases with different residues at this position.

-

Solvent-Exposed Regions: Interactions with solvent-exposed regions can be exploited to further improve selectivity and potency.

Signaling Pathway of CDK9

CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), plays a crucial role in regulating gene transcription. The following diagram illustrates the canonical CDK9 signaling pathway.

Caption: CDK9 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of kinase inhibitors. Below are representative methodologies for key experiments in the study of CDK9 inhibitors.

Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide with a phosphorylation site for CDK9)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

CDK9-IN-9 (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of CDK9-IN-9 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 5 µL of a 2x kinase/substrate solution (containing CDK9/Cyclin T1 and the kinase substrate in kinase assay buffer) to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (in kinase assay buffer).

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

X-ray Crystallography of CDK9 in Complex with an Inhibitor

This technique is used to determine the three-dimensional structure of the kinase-inhibitor complex, providing a detailed view of the binding interactions.

Materials:

-